molecular formula C13H16N2 B052368 1-(Piperidin-4-yl)-1H-indole CAS No. 118511-81-2

1-(Piperidin-4-yl)-1H-indole

Cat. No.: B052368
CAS No.: 118511-81-2
M. Wt: 200.28 g/mol
InChI Key: RQEDXUKWSYJDPG-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antimalarial Chemotype : A study by Santos et al. (2015) explored 3-piperidin-4-yl-1H-indoles as a novel antimalarial chemotype, synthesizing a series of these compounds which showed potential against drug-resistant and sensitive strains of Plasmodium falciparum, thus representing a promising new chemotype for antimalarial drugs (Santos et al., 2015).

  • Corrosion Inhibition : Verma et al. (2016) investigated 3-amino alkylated indoles, including 3-(phenyl(piperidin-1-yl)methyl)-1H-indole, as corrosion inhibitors for mild steel in 1M HCl. These compounds demonstrated significant inhibition efficiencies, with the piperidine-containing indole showing higher performance than others (Verma et al., 2016).

  • Neuroprotective Agents : Research by Buemi et al. (2013) identified certain indole derivatives, including those with a piperidine moiety, as dual-effective neuroprotective agents. These compounds showed both potent ligand activity for NMDA receptors and antioxidant properties, offering potential in the treatment of neurodegenerative diseases (Buemi et al., 2013).

  • Cholinesterase and Monoamine Oxidase Inhibitors : Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, as dual inhibitors of cholinesterase and monoamine oxidase, which are significant in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

  • Serotonin Receptor Ligands : A study by van Niel et al. (1999) explored the fluorination of piperidine-4-yl-1H-indoles, aiming to develop ligands with high affinity for the 5-HT1D receptor. These compounds showed potential for improved pharmacokinetic profiles (van Niel et al., 1999).

  • Manufacturing Process Development : Boini et al. (2006) described the development of a manufacturing process for 1-(1-pyridin-2-yl methyl-piperidin-4-yl)-1H-indole, emphasizing environmental friendliness and efficiency (Boini et al., 2006).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-piperidin-4-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEDXUKWSYJDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555741
Record name 1-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118511-81-2
Record name 1-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A glacial acetic acid (15 mL) solution containing Pd(OH)2 /C and 1-benzyl-4-(1-indolyl)-piperidine was placed under an H2 atmosphere. The reaction temperature was raised to 80° C. After 1 hour, the reaction was cooled to room temperature and filtered. The filtrate was made basic (pH 8-9) with saturated NaHCO3, and extracted with methylene chloride. The extract was washed with water, dried, and concentrated. This material was sufficiently pure for further reactions giving 1.09 g (80% yield) of the title compound.
Name
1-benzyl-4-(1-indolyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described in the paper for 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide?

A1: The paper describes a synthesis method for 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide that is claimed to be advantageous from a commercial standpoint []. This implies that the described method is potentially more efficient, cost-effective, and/or scalable compared to other existing methods. This is crucial for potential applications requiring large-scale production of this specific 1-(Piperidin-4-yl)-1H-indole derivative.

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